1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene
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Overview
Description
Compounds like “1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene” belong to a class of organic compounds known as halogenated hydrocarbons. They are characterized by the presence of one or more halogen atoms (like bromine in this case) attached to their carbon framework .
Synthesis Analysis
The synthesis of such compounds typically involves halogenation reactions, where a halogen atom is introduced into the organic molecule. The specifics of the synthesis would depend on the starting materials and the desired product .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques like NMR, IR, and mass spectrometry. The presence of specific functional groups like the bromine atom or the hexafluoro-2-methoxypropane group would give characteristic signals in these spectra .
Chemical Reactions Analysis
Halogenated hydrocarbons like this compound can undergo various types of chemical reactions, including substitution and elimination reactions. The specific reactions would depend on the conditions and the reagents used .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and stability. These can be determined experimentally or predicted using computational methods .
Scientific Research Applications
Application in Protecting Groups and Chemical Synthesis
1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene is a compound that finds application in the realm of chemical synthesis and protecting groups. Horning et al. (1970) demonstrated the use of similar bromo compounds in the context of tetrahydropyranyl protecting groups, highlighting their utility in the formation of masked acetonyl bromides, which are valuable in synthetic chemistry (Horning, Kavadias, & Muchowski, 1970).
In Polymer Chemistry
Fitch et al. (2003) synthesized a highly fluorinated monomer similar to 1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene. This monomer was used to create soluble, hydrophobic polyethers with low dielectric properties, indicating the potential of such compounds in developing advanced polymeric materials (Fitch et al., 2003).
Radical Cyclisation in Organic Chemistry
The compound's utility in radical cyclisation reactions was explored by Esteves et al. (2007). They investigated the electrochemical reduction of bromo compounds, which led to high yields of tetrahydrofuran derivatives, demonstrating the compound's potential in synthesizing complex organic structures (Esteves, Ferreira, & Medeiros, 2007).
In Crystal Structure Analysis
Stein et al. (2015) explored the crystal structures of derivatives of such bromo compounds. Their work provides insight into the supramolecular features of these compounds, including hydrogen bonding and π–π interactions, which are crucial for understanding their behavior in various chemical contexts (Stein, Hoffmann, & Fröba, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF6O/c1-18-8(9(12,13)14,10(15,16)17)6-2-4-7(11)5-3-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CINHYUUUEMKKAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)Br)(C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-(1,1,1,3,3,3-hexafluoro-2-methoxypropan-2-yl)benzene |
Citations
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